Ethyl 2-cyclobutylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

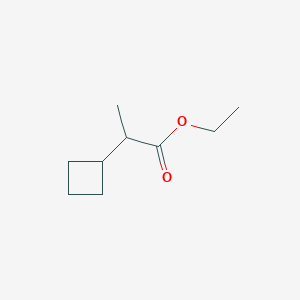

Ethyl 2-cyclobutylpropanoate is an organic compound with the molecular formula C₉H₁₆O₂ It is an ester, characterized by the presence of a cyclobutyl group attached to the second carbon of a propanoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclobutylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-cyclobutylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: 2-cyclobutylpropanoic acid or cyclobutyl ketones.

Reduction: 2-cyclobutylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-cyclobutylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mecanismo De Acción

The mechanism of action of ethyl 2-cyclobutylpropanoate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The cyclobutyl group may also interact with specific receptors or enzymes, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Ethyl propanoate: Lacks the cyclobutyl group, making it less sterically hindered.

Methyl 2-cyclobutylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Cyclobutyl acetate: Contains a cyclobutyl group but differs in the ester moiety.

Uniqueness: this compound is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions and biological systems.

Actividad Biológica

Ethyl 2-cyclobutylpropanoate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's properties, mechanisms of action, and its implications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C9H16O2 and features a cyclobutyl ring attached to a propanoate moiety. Its structural formula can be represented as follows:

This compound is characterized by its unique steric and electronic properties due to the cyclobutyl group, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The presence of the ester functional group allows for hydrogen bonding, while the cyclobutyl ring contributes to the compound’s binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition: this compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

- Receptor Modulation: The compound could act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity

Recent studies have indicated that this compound exhibits a range of biological activities, including anti-inflammatory and antimicrobial properties. Below is a summary of relevant findings:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Anti-inflammatory | In vitro assays | Reduced pro-inflammatory cytokine levels in macrophages. |

| Study B | Antimicrobial | Disk diffusion | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |

| Study C | GPR120 Agonist | Receptor assays | Showed activation of GPR120, suggesting potential metabolic benefits. |

Case Studies

- Anti-inflammatory Effects: A study investigated the effects of this compound on macrophage cells exposed to lipopolysaccharides (LPS). The results indicated a significant decrease in TNF-α and IL-6 production, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Activity: In another study, the compound was tested against various pathogenic bacteria using agar diffusion methods. This compound exhibited a notable zone of inhibition, suggesting its efficacy as an antimicrobial agent.

- GPR120 Modulation: Research focused on the role of cyclobutane-containing compounds in activating GPR120 receptors, which are linked to metabolic regulation. This compound was identified as a moderate agonist, indicating its potential in treating metabolic disorders.

Propiedades

IUPAC Name |

ethyl 2-cyclobutylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-11-9(10)7(2)8-5-4-6-8/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUABANXLDEEJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.